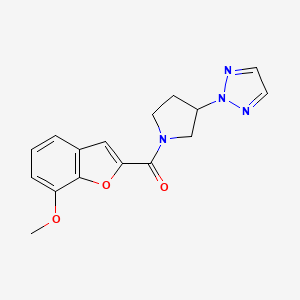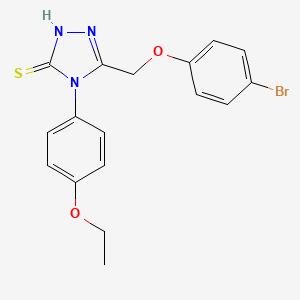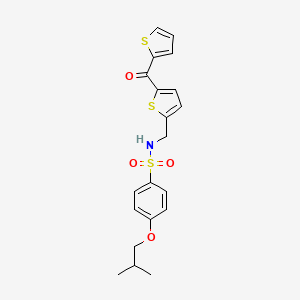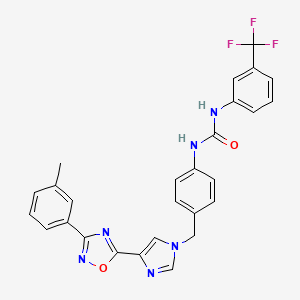
(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(7-methoxybenzofuran-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(7-methoxybenzofuran-2-yl)methanone, commonly known as TFMPP, is a synthetic compound that belongs to the class of designer drugs. It was first synthesized in the 1970s and has since gained popularity as a recreational drug due to its psychoactive properties. TFMPP is often used in combination with other drugs, such as BZP, to enhance its effects. However,
Applications De Recherche Scientifique
Synthesis and Biological Activity
Synthesis of Pyrrolidine Derivatives : A study by Prasad et al. (2021) explored the synthesis of N-substituted pyrrolidine derivatives bearing a 1,2,4-triazole ring, highlighting the significance of 1,2,4-triazoles in displaying biological activities due to properties such as hydrogen bonding, solubility, dipole character, and rigidity. The research led to the creation of a library of 14 N-substituted pyrrolidine derivatives, including amides and amines, synthesized using a precursor that involved reactions with substituted benzoyl chlorides and benzyl bromides (Prasad et al., 2021).
Antimicrobial Activity of Benzofuran Based 1,2,3-Triazoles : Sunitha et al. (2017) conducted a study on the synthesis of novel benzofuran-based 1,2,3-triazoles demonstrating high antimicrobial activity. This research underscores the application of click chemistry in developing compounds with potential for addressing microbial resistance (Sunitha et al., 2017).
Anticonvulsant Agents : Malik and Khan (2014) synthesized a series of novel compounds with the aim of evaluating their anticonvulsant activities. Their study found one compound to be particularly potent as an anticonvulsant agent, suggesting the therapeutic potential of such derivatives in epilepsy treatment (Malik & Khan, 2014).
Theoretical and Structural Analyses
Structural Features and Theoretical Studies : Gumus et al. (2018) detailed the molecular structure, theoretical calculations, and surface properties of a triazolo benzoxadiazocine derivative. The study provided insights into the electronic structure and potential interaction sites of the compound, contributing to the understanding of its reactivity and interaction with biological targets (Gumus et al., 2018).
In Silico Drug-likeness and Microbial Investigation : Pandya et al. (2019) synthesized a library of compounds and evaluated them for in silico ADME prediction properties, in vitro antibacterial, antifungal, and antimycobacterial activity. The research highlights the drug-likeness properties of the synthesized compounds and their potential as antimicrobial agents (Pandya et al., 2019).
Mécanisme D'action
Benzofuran derivatives
Benzofuran is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . Benzofuran compounds have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Triazole derivatives
Triazoles are a class of compounds that have been used in the synthesis of a wide variety of pharmaceuticals . They are known for their versatile biological activities, including antibacterial, antifungal, and antitumor effects .
Pyrrolidine derivatives
Pyrrolidine is a basic structural unit in many natural products and drugs. It is known for its versatile biological activities, including CNS stimulant, analgesic, and anti-inflammatory effects .
Propriétés
IUPAC Name |
(7-methoxy-1-benzofuran-2-yl)-[3-(triazol-2-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3/c1-22-13-4-2-3-11-9-14(23-15(11)13)16(21)19-8-5-12(10-19)20-17-6-7-18-20/h2-4,6-7,9,12H,5,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDXMURWINMRCLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)N3CCC(C3)N4N=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-ethoxybenzamide](/img/structure/B2627777.png)
![6-Bromo-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B2627780.png)

![2-Chloro-N-[(5-morpholin-4-ylsulfonylthiophen-2-yl)methyl]propanamide](/img/structure/B2627782.png)


![Ethyl 5-(3-cyclohexylpropanoylamino)-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2627786.png)

![N-(propan-2-yl)-N'-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzenecarboximidamide](/img/structure/B2627790.png)
![(2Z)-2-[(2,5-difluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2627793.png)
![Methyl 3-[(2-ethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2627794.png)
![(E)-2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-[1-(4-methylphenyl)sulfonylindol-3-yl]prop-2-enamide](/img/structure/B2627795.png)

![N-(4-fluorobenzyl)-2-(3-(2-(4-fluorophenyl)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B2627799.png)